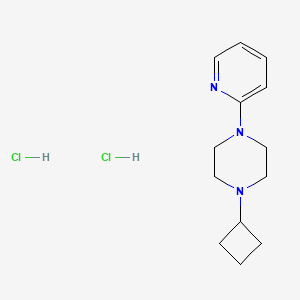
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
作用機序
Target of Action
The primary target of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is the α2-adrenoceptor . The α2-adrenoceptor plays a crucial role in the regulation of neurotransmitter release from presynaptic cells .
Mode of Action
This compound: interacts with its target, the α2-adrenoceptor, as a selective antagonist . This means it binds to the receptor and blocks its activation, preventing the normal signal transduction triggered by the receptor .
Biochemical Pathways
The antagonistic action of This compound on the α2-adrenoceptor affects the norepinephrine pathway . By blocking the α2-adrenoceptor, it prevents the negative feedback mechanism that typically inhibits the release of norepinephrine. This leads to an increase in the release of norepinephrine .
生化学分析
Biochemical Properties
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a derivative of pyridinylpiperazine . Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists . This suggests that this compound may interact with α2-adrenergic receptors, potentially influencing biochemical reactions involving these receptors.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. As a potential α2-adrenergic receptor antagonist, it may bind to these receptors, inhibiting their activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Given its potential interaction with α2-adrenergic receptors, it may be involved in pathways related to these receptors .
準備方法
The synthesis of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
化学反応の分析
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
類似化合物との比較
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
The uniqueness of this compound lies in its specific cyclobutyl and pyridinyl substitutions, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-cyclobutyl-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-2-7-14-13(6-1)16-10-8-15(9-11-16)12-4-3-5-12;;/h1-2,6-7,12H,3-5,8-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNLHDPTHHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2560469.png)
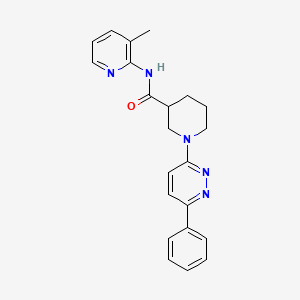
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2560472.png)

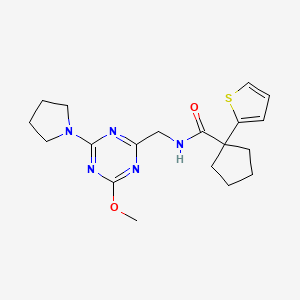
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)
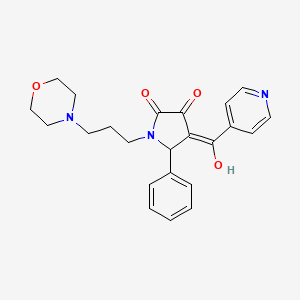
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
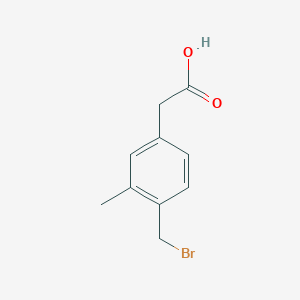
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)
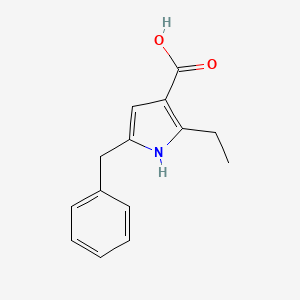
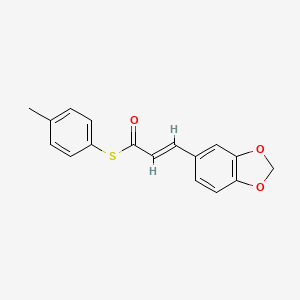

![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)
